molecular formula C19H16NO3- B14787148 (R)-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate

(R)-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate

Cat. No.: B14787148
M. Wt: 306.3 g/mol
InChI Key: YKBUKPMHKYCETC-UHFFFAOYSA-M
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Description

®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diphenylamine with an appropriate alkyne and esterifying the resulting product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate would likely involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might have potential as bioactive compounds for pharmaceutical research.

    Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and functional groups. For example, the aromatic rings might interact with proteins or enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: A simpler compound with similar aromatic properties.

    Phenylacetate: Shares the ester functional group but lacks the alkyne and diphenylamino components.

    Propargyl acetate: Contains the alkyne and ester groups but lacks the aromatic rings.

Uniqueness

®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is unique due to its combination of aromatic, alkyne, and ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.

Properties

Molecular Formula

C19H16NO3-

Molecular Weight

306.3 g/mol

IUPAC Name

3-methyl-6-oxo-6-(N-phenylanilino)hex-4-ynoate

InChI

InChI=1S/C19H17NO3/c1-15(14-19(22)23)12-13-18(21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,14H2,1H3,(H,22,23)/p-1

InChI Key

YKBUKPMHKYCETC-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=O)[O-])C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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